molecular formula C7H9N3O B1268273 (4-Amino-phenyl)-urea CAS No. 21492-80-8

(4-Amino-phenyl)-urea

Cat. No. B1268273
CAS RN: 21492-80-8
M. Wt: 151.17 g/mol
InChI Key: XVCKCCODMHCXJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyl urea derivatives often involves the reaction of an amine with an isocyanate, leading to the formation of urea. For example, the synthesis of N-(4-methylphenyl)-N'-(1,2,4-triazoly)urea compounds was achieved by the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole, yielding a 75% product (Feng Gui-rong, 2002). Another method demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, facilitating the conversion from carboxylic acid to urea in a single pot under milder conditions, emphasizing the method's environmental friendliness and cost-effectiveness (Kishore Thalluri et al., 2014).

Molecular Structure Analysis

Phenyl urea derivatives display a range of molecular structures, often characterized by X-ray diffraction analysis. The crystal structure of N-benzoyl-N'-[4-(1-phenyl-2,3-dimethylpyrazol-5-one)]urea revealed a molecule adopting an anti-syn conformation stabilized by an intermolecular hydrogen bond, suggesting the importance of hydrogen bonding in determining the structural conformation of phenyl urea compounds (N. Fedotova et al., 1996).

Chemical Reactions and Properties

Phenyl urea derivatives participate in various chemical reactions, reflecting their versatile chemical properties. The synthesis of carbamates, symmetric ureas, and unsymmetrical ureas from amines using phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source under mild conditions exemplifies the chemical reactivity and potential applications of phenyl urea derivatives in producing functionally diverse compounds (Hyung-Geun Lee et al., 2009).

Physical Properties Analysis

The physical properties of phenyl urea derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular structure. Studies on substituted phenyl urea and thiourea silatranes highlight the impact of functionalization on the physical properties of these compounds, including their anion recognition capabilities, which are crucial for various applications in material science and sensing technologies (Gurjaspreet Singh et al., 2016).

Chemical Properties Analysis

The chemical properties of phenyl urea derivatives, such as reactivity towards different chemical reagents, stability under various conditions, and their ability to form hydrogen bonds, dictate their applications in a wide range of fields. The exploration of phenyl urea derivatives as potential anticancer agents underscores the importance of understanding their chemical properties in the context of biological activity and drug design (R. Gaudreault et al., 1988).

Scientific Research Applications

1. Optoelectronic Processes in Covalent Organic Frameworks

  • Summary of Application : (4-Amino-phenyl)-urea is used as a building block in the construction of covalent organic frameworks (COFs). These COFs have numerous potential applications due to their unique properties, such as light-harvesting, semiconducting, and redox capabilities .
  • Methods of Application : The (4-Amino-phenyl)-urea is synthesized with other molecular building blocks using diverse linkage chemistries to construct the COFs .
  • Results or Outcomes : The COFs have been used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .

2. Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Summary of Application : (4-Amino-phenyl)-urea is used in the synthesis of 1,2,4-triazole-containing scaffolds. These scaffolds are present in a variety of pharmaceuticals and biologically important compounds used in drug-discovery studies .
  • Methods of Application : The (4-Amino-phenyl)-urea is used in the synthesis of these scaffolds using various synthetic methods .
  • Results or Outcomes : The 1,2,4-triazole-containing scaffolds have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

3. Perylene Microcrystals Doping

  • Summary of Application : (4-Amino-phenyl)-urea is used in the doping of perylene microcrystals. These doped microcrystals have excellent photoelectric activity and good structural controllability .
  • Methods of Application : The (4-Amino-phenyl)-urea is used in the doping process of the perylene microcrystals .
  • Results or Outcomes : The doped perylene microcrystals have shown promising potential for real-world applications in optoelectronic devices .

Safety And Hazards

When handling “(4-Amino-phenyl)-urea”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(4-aminophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCKCCODMHCXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328243
Record name (4-aminophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-phenyl)-urea

CAS RN

21492-80-8
Record name (4-aminophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-aminophenyl)urea
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